
2-(3,4-dichlorophenyl)-4-methyl-1(2H)-phthalazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dichlorophenyl)-4-methyl-1(2H)-phthalazinone, also known as DCPIB, is a chemical compound that has been widely studied for its potential applications in scientific research. DCPIB is a selective inhibitor of volume-regulated anion channels (VRACs), which are ion channels that play a critical role in the regulation of cell volume and homeostasis. In
科学的研究の応用
2-(3,4-dichlorophenyl)-4-methyl-1(2H)-phthalazinone has been widely used in scientific research due to its selective inhibition of VRACs. VRACs are important ion channels that regulate cell volume and play a critical role in various physiological processes, such as cell proliferation, migration, and apoptosis. 2-(3,4-dichlorophenyl)-4-methyl-1(2H)-phthalazinone has been shown to inhibit VRACs in a variety of cell types, including cancer cells, neurons, and cardiac myocytes. This makes 2-(3,4-dichlorophenyl)-4-methyl-1(2H)-phthalazinone a valuable tool for studying the role of VRACs in various physiological and pathological conditions.
作用機序
2-(3,4-dichlorophenyl)-4-methyl-1(2H)-phthalazinone exerts its inhibitory effect on VRACs by binding to a specific site on the channel protein. This binding prevents the channel from opening, thus blocking the flow of ions across the cell membrane. The exact mechanism of 2-(3,4-dichlorophenyl)-4-methyl-1(2H)-phthalazinone binding to VRACs is still under investigation, but it is believed to involve interactions with specific amino acid residues on the channel protein.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenyl)-4-methyl-1(2H)-phthalazinone has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, migration, and apoptosis. 2-(3,4-dichlorophenyl)-4-methyl-1(2H)-phthalazinone has also been shown to modulate the activity of other ion channels, such as the Ca2+-activated Cl- channel (CaCC). In addition, 2-(3,4-dichlorophenyl)-4-methyl-1(2H)-phthalazinone has been shown to have anti-inflammatory and analgesic effects, possibly through its inhibition of VRACs in immune cells and neurons.
実験室実験の利点と制限
One of the main advantages of using 2-(3,4-dichlorophenyl)-4-methyl-1(2H)-phthalazinone in lab experiments is its selectivity for VRACs. This allows researchers to specifically target and study the role of these ion channels in various physiological and pathological conditions. However, one limitation of 2-(3,4-dichlorophenyl)-4-methyl-1(2H)-phthalazinone is its potential off-target effects, as it has been shown to inhibit other ion channels as well. In addition, the optimal concentration of 2-(3,4-dichlorophenyl)-4-methyl-1(2H)-phthalazinone for different cell types and experimental conditions needs to be carefully determined to avoid non-specific effects.
将来の方向性
There are several future directions for the study of 2-(3,4-dichlorophenyl)-4-methyl-1(2H)-phthalazinone and its applications in scientific research. One area of interest is the role of VRACs in cancer progression and metastasis, and the potential use of 2-(3,4-dichlorophenyl)-4-methyl-1(2H)-phthalazinone as a therapeutic agent for cancer treatment. Another area of interest is the development of more selective and potent VRAC inhibitors, which could be used to further elucidate the role of these ion channels in various physiological and pathological conditions. Finally, the use of 2-(3,4-dichlorophenyl)-4-methyl-1(2H)-phthalazinone in combination with other drugs or therapies could be explored to enhance their efficacy and reduce side effects.
合成法
The synthesis of 2-(3,4-dichlorophenyl)-4-methyl-1(2H)-phthalazinone involves the reaction between 3,4-dichloroaniline and 4-methylphthalic anhydride in the presence of a catalyst such as triethylamine. The reaction proceeds through an amide intermediate, which is then cyclized to form 2-(3,4-dichlorophenyl)-4-methyl-1(2H)-phthalazinone. The yield of 2-(3,4-dichlorophenyl)-4-methyl-1(2H)-phthalazinone can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
特性
IUPAC Name |
2-(3,4-dichlorophenyl)-4-methylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c1-9-11-4-2-3-5-12(11)15(20)19(18-9)10-6-7-13(16)14(17)8-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFPCZHQFBBDBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

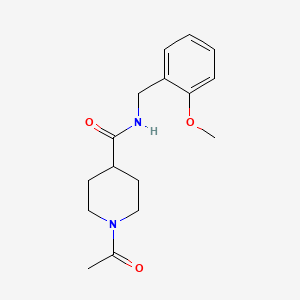
![N-[2-(2-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5291055.png)
![2-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5291058.png)
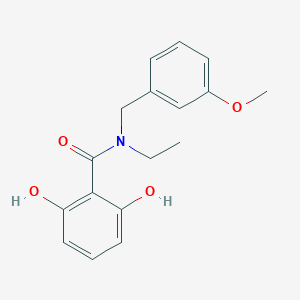
![9-[(2-amino-6-isobutylpyrimidin-4-yl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5291074.png)

![2-[2-(2,4-dichlorophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5291085.png)
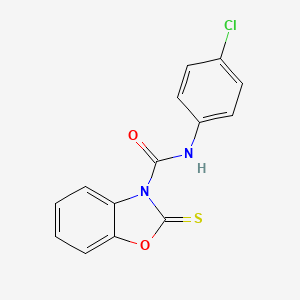
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5-(2-fluorophenyl)-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5291101.png)
![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(3-methylphenyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5291123.png)

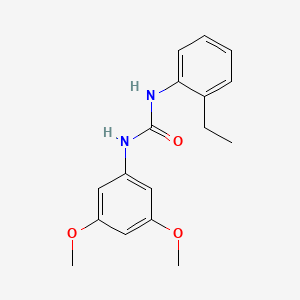
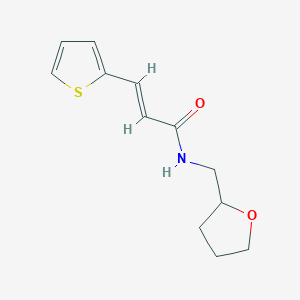
![N-(4-{[(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5291147.png)